3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3-Fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a thiadiazole-based heterocyclic compound featuring a benzamide moiety substituted with a fluorine atom at the 3-position and a 4-methylphenyl group attached to the 1,3,4-thiadiazole ring. Thiadiazoles are five-membered aromatic systems containing two nitrogen atoms and one sulfur atom, renowned for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-5-7-11(8-6-10)15-19-20-16(22-15)18-14(21)12-3-2-4-13(17)9-12/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMSQIUAENSBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Microreactor systems can be employed to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential drug candidate due to its unique structural features and biological activity.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on the Benzamide Ring
Notes:
- The 3-fluoro substituent on the target compound likely increases electron-withdrawing effects compared to methoxy (electron-donating) or nitro (strongly electron-withdrawing) groups, influencing amide resonance and stability .
- Fluorine substitution at the 3-position (target) vs. 2- or 4-positions (4d, 4f) alters aromatic proton environments, as seen in NMR shifts .
Structural Analogues with Different Thiadiazole Substituents
Table 2: Thiadiazole Ring Substituent Comparisons
Notes:
- Isopropyl-substituted analogues () exhibit lower molecular weights, which may correlate with faster metabolic clearance .
Physicochemical and Spectral Comparisons
Table 3: Spectral Data Highlights
Notes:
Biological Activity
3-Fluoro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. It exhibits significant biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H12FN3OS
- Molecular Weight : 313.4 g/mol
- Structure : The compound features a fluorine atom, a thiadiazole ring, and a benzamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. Notably, its mechanism involves:
- Inhibition of Cancer Cell Growth : Studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines, including:
- Human colon cancer (HCT116)
- Lung cancer (H460)
- Breast cancer (MCF-7)
Inhibitory Concentrations
The inhibitory concentrations (IC50 values) for these cancer cell lines range from 0.28 to 10 μg/mL, indicating potent anticancer activity.
Structure-Activity Relationship (SAR)
The presence and position of the fluorine atom significantly influence the biological activity and chemical reactivity of thiadiazole derivatives. A comparative analysis with related compounds is shown in the table below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | C16H12FN3OS | Potential anticancer activity |
| 2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | C16H12FN3OS | Different position of fluorine; varying biological activity |
| 1-fluoro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | C16H12ClFN3OS | Chlorine substitution; different pharmacological profile |
Case Studies and Research Findings
Recent studies have highlighted the potential of thiadiazole derivatives as effective agents against various diseases:
- Anticancer Activity : In vitro studies demonstrated that compounds similar to this compound exhibited significant growth inhibition in multiple cancer cell lines. For instance:
- The derivative showed an IC50 value of approximately 0.35 μM against specific cancer types.
- Antiviral Properties : Some derivatives have been investigated for their antiviral activities. A study indicated that certain thiadiazole compounds demonstrated high potency against viral targets with EC50 values ranging from 30.57 ± 3.11 μM to lower concentrations depending on structural modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
